

Exploring GB1107 in Idiopathic Pulmonary Fibrosis Models: A Technical Guide

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Compound of Interest

Compound Name: GB1107

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This technical guide provides an in-depth exploration of **GB1107**, a novel, orally active small molecule inhibitor of galectin-3, and its potential application in the context of idiopathic pulmonary fibrosis (IPF). While direct preclinical studies of **GB1107** in established IPF models are not extensively documented in publicly available literature, this paper synthesizes the known mechanism of action of **GB1107**, its demonstrated anti-fibrotic effects in other organ systems, and data from closely related galectin-3 inhibitors in lung fibrosis models to build a comprehensive overview for the research community.

Introduction to Galectin-3 and its Role in Fibrosis

Galectin-3, a β -galactoside-binding lectin, has emerged as a key regulator of fibrotic diseases.^[1] It is involved in a multitude of biological processes that contribute to the pathogenesis of fibrosis, including inflammation, cell adhesion, proliferation, and apoptosis.^[1] In the context of tissue injury, galectin-3 is significantly upregulated and contributes to the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components that leads to tissue scarring.^[2]

The pro-fibrotic activity of galectin-3 is closely linked to its potentiation of Transforming Growth Factor-beta 1 (TGF- β 1) signaling, a central pathway in the development of fibrosis. Galectin-3 is believed to facilitate the activation of TGF- β 1 and enhance its downstream signaling cascade, leading to increased collagen synthesis.^[3] Studies in galectin-3 deficient mice have shown protection from fibrosis, highlighting it as a promising therapeutic target.^[1]

GB1107: A Potent Oral Galectin-3 Inhibitor

GB1107 is a novel, orally bioavailable small molecule designed to specifically inhibit the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and selectivity.[4][5] By binding to galectin-3, **GB1107** is designed to block its interaction with other molecules, thereby disrupting its pro-fibrotic functions. Its oral route of administration presents a potential advantage for the treatment of chronic systemic diseases like fibrosis.

Preclinical Evidence of Anti-Fibrotic Activity

While specific data for **GB1107** in a dedicated IPF model such as bleomycin-induced lung fibrosis is limited in the available literature, a significant study has demonstrated its anti-fibrotic efficacy in a robust model of liver fibrosis.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

In a study utilizing a mouse model of liver fibrosis induced by CCl₄, **GB1107** demonstrated significant therapeutic effects.[1][4][5]

Data Summary:

Parameter	Model	Treatment Group	Dosage	Duration	Outcome
Plasma Transaminases	CCl ₄ -induced liver fibrosis (mouse)	GB1107	10 mg/kg, oral, once daily	Last 4 weeks of 8-week CCl ₄ treatment	Significantly reduced
Liver Galectin-3	CCl ₄ -induced liver fibrosis (mouse)	GB1107	10 mg/kg, oral, once daily	Last 4 weeks of 8-week CCl ₄ treatment	Reduced
Liver Fibrosis	CCl ₄ -induced liver fibrosis (mouse)	GB1107	10 mg/kg, oral, once daily	Last 4 weeks of 8-week CCl ₄ treatment	Reduced (assessed by picrosirius red staining)
Gene Expression	CCl ₄ -induced liver fibrosis (mouse)	GB1107	10 mg/kg, oral, once daily	Last 4 weeks of 8-week CCl ₄ treatment	Reversed the majority of CCl ₄ -induced gene changes related to ECM, collagen biosynthesis, and the immune system

Experimental Protocol: CCl₄-Induced Liver Fibrosis Model with **GB1107** Treatment

- Animal Model: Mice.
- Induction of Fibrosis: Administration of carbon tetrachloride (CCl₄) via intraperitoneal injection twice weekly for 8 weeks.[\[4\]](#)[\[5\]](#)

- Treatment: Oral administration of **GB1107** at a dose of 10 mg/kg once daily for the final 4 weeks of the CCl₄ treatment period.[4][5]
- Assessment of Fibrosis:
 - Histology: Liver tissue sections were stained with picrosirius red to visualize and quantify collagen deposition.[4][5]
 - Biochemical Analysis: Plasma levels of liver enzymes (transaminases) were measured to assess liver damage.[4][5]
 - Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify differentially expressed genes and analyze pathway enrichment.[4][5]

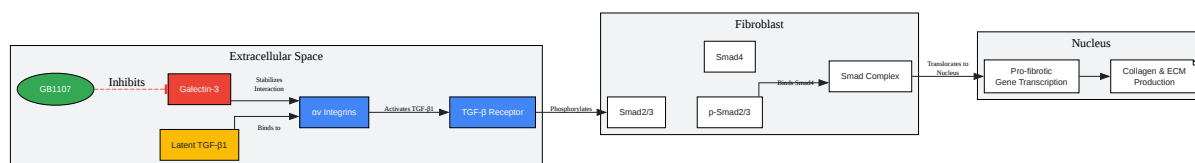
Insights from Related Galectin-3 Inhibitors in Lung Fibrosis

The development of other galectin-3 inhibitors by Galecto provides valuable context for the potential of **GB1107** in IPF.

- GB1211: A close, orally active analog of **GB1107**, has shown anti-fibrotic activity in the bleomycin-induced lung fibrosis mouse model.[1] This suggests that the therapeutic effects of oral galectin-3 inhibition observed with **GB1107** in liver fibrosis may be translatable to lung fibrosis.
- GB0139 (TD139): An inhaled galectin-3 inhibitor, has undergone clinical investigation for IPF. A Phase 2a trial demonstrated that inhaled GB0139 was well-tolerated and led to a reduction in galectin-3 on alveolar macrophages.[6] It also decreased several plasma biomarkers associated with IPF progression, including PDGF-B, PAI-1, CCL18, and YKL-40.[7] However, a subsequent Phase 2b trial with GB0139 did not meet its primary endpoint related to slowing the decline in forced vital capacity (FVC).[4]

Proposed Mechanism of Action of **GB1107** in IPF

Based on the known roles of galectin-3 in fibrosis and the effects of its inhibition, the proposed mechanism of action for **GB1107** in a potential IPF context involves the disruption of the TGF- β 1 signaling pathway.

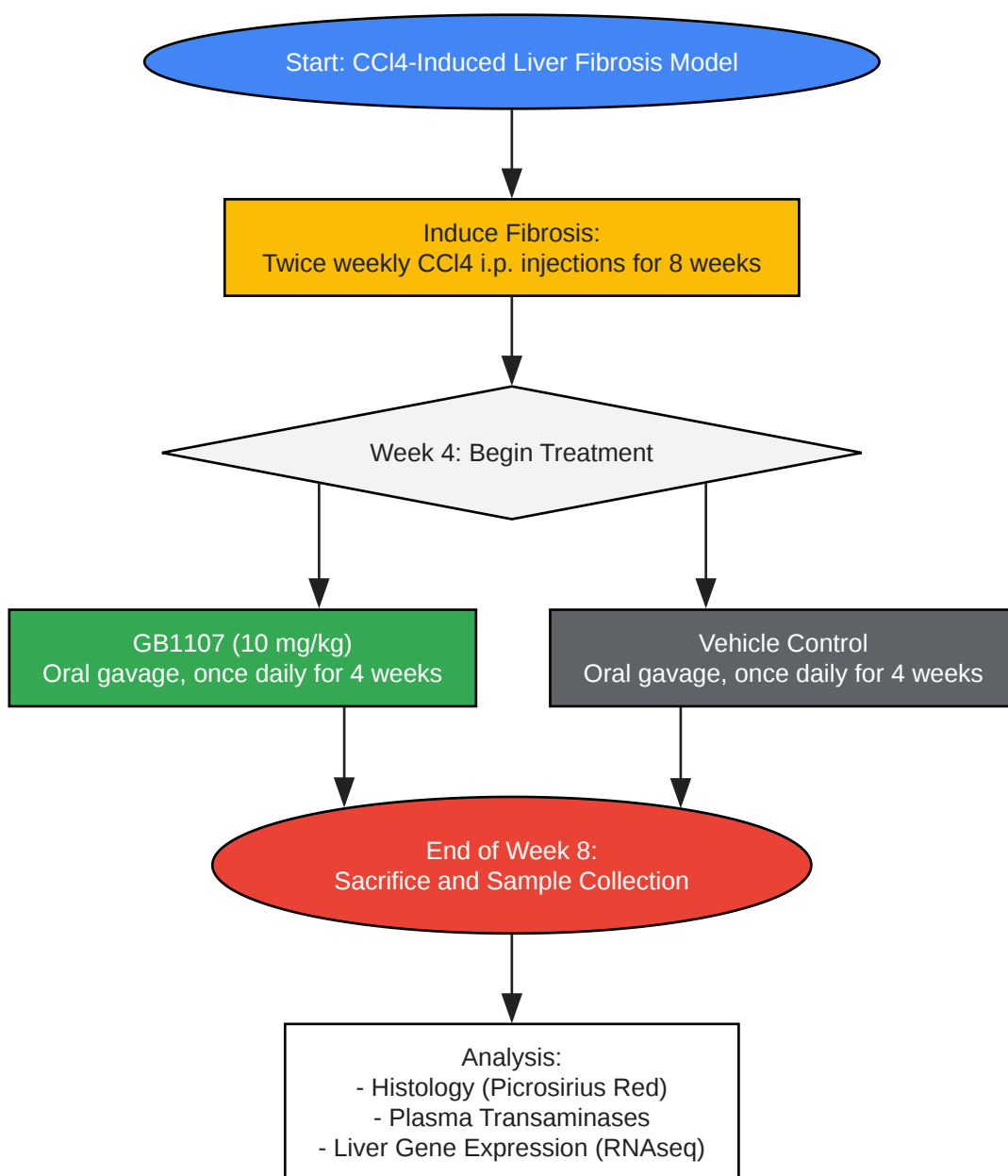


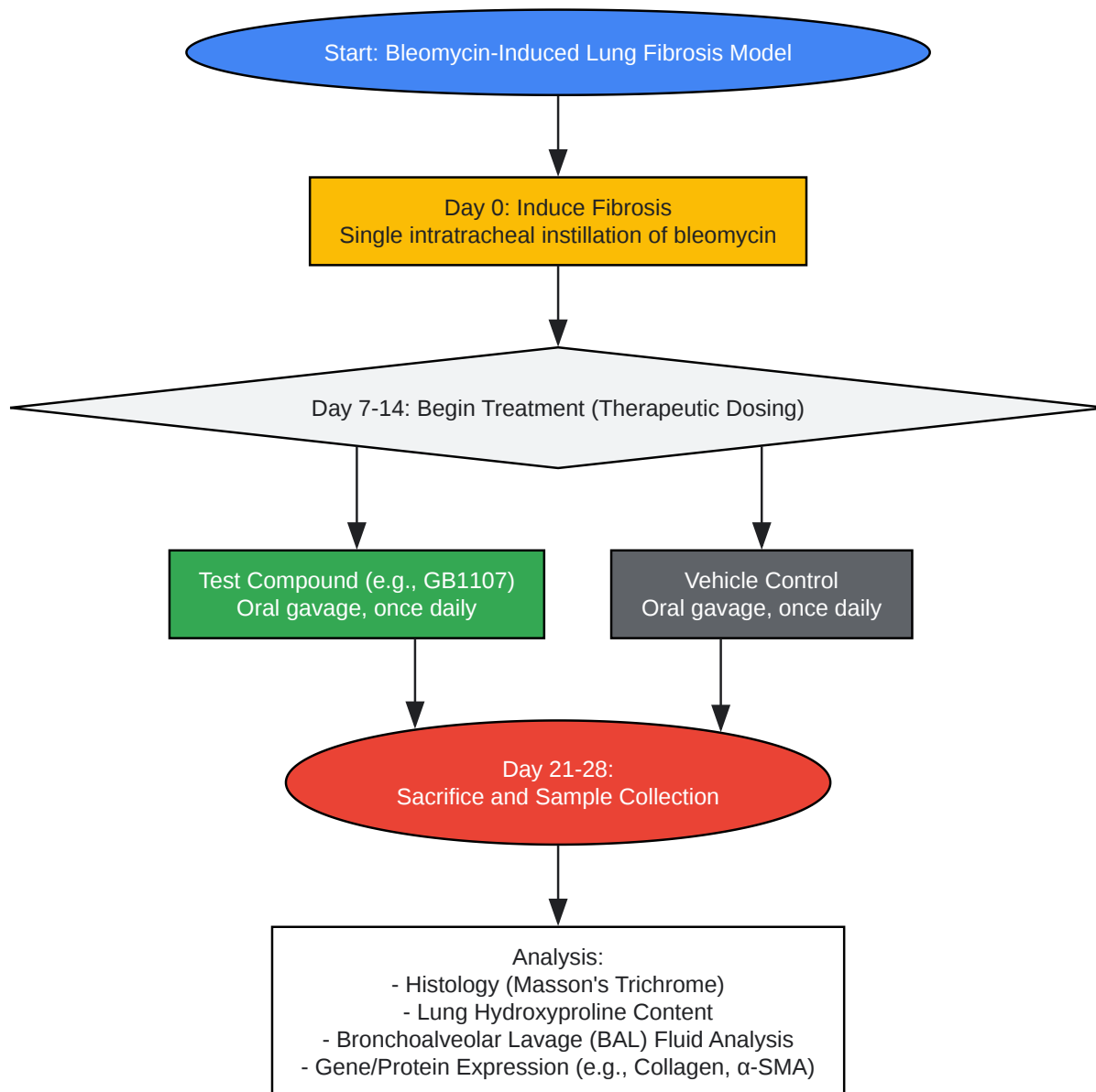
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Proposed mechanism of **GB1107** in disrupting pro-fibrotic signaling.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for evaluating anti-fibrotic compounds in preclinical models.





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